2-Azidocyclohexanone

pyrolysis heterocycle synthesis ring expansion

2-Azidocyclohexanone (C₆H₉N₃O, molecular weight 139.16 g/mol) is a cyclic α-azido ketone that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The compound features an electrophilic carbonyl adjacent to an azido group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to generate 1,2,3-triazole derivatives , as well as photochemical and thermal rearrangements to yield imines and heterocyclic frameworks.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B8612779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidocyclohexanone
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)N=[N+]=[N-]
InChIInChI=1S/C6H9N3O/c7-9-8-5-3-1-2-4-6(5)10/h5H,1-4H2
InChIKeyHFOUNIGSPNHKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidocyclohexanone: A Six-Membered α-Azido Ketone Building Block for Click Chemistry and Heterocyclic Synthesis


2-Azidocyclohexanone (C₆H₉N₃O, molecular weight 139.16 g/mol) is a cyclic α-azido ketone that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The compound features an electrophilic carbonyl adjacent to an azido group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to generate 1,2,3-triazole derivatives [1], as well as photochemical and thermal rearrangements to yield imines and heterocyclic frameworks [2]. Primary synthetic routes include nucleophilic substitution of 2-bromocyclohexanone with sodium azide and electrophilic azidonation of cyclohexene using stable azidoiodinane reagents [1].

Why 2-Azidocyclohexanone Cannot Be Interchanged with Other Cyclic α-Azido Ketones or Diazo Analogs


Cyclic α-azido ketones with different ring sizes (5-, 6-, 7-membered) exhibit markedly divergent thermal and photochemical reactivity profiles that directly impact synthetic outcomes. The six-membered 2-azidocyclohexanone generates a condensed dimer and 2-methylpyridine upon flash vacuum pyrolysis, whereas the five- and seven-membered analogs yield exclusively ring-expanded products [1]. Additionally, 2-azidocyclohexanone demonstrates distinct decomposition behavior during purification, showing stronger thermal lability during distillation compared to primary azides [2]. When compared to the diazo analog 2-diazocyclohexanone, the azide version follows different mechanistic pathways—producing 2-iminocyclohexanone via nitrene intermediates upon photolysis rather than carbene-derived products [3]. These quantifiable differences in product distribution, stability, and reaction mechanism mean that generic substitution of 2-azidocyclohexanone with its ring-size analogs or diazo counterparts will alter or compromise downstream synthetic results, requiring validation rather than assumption of interchangeability.

Quantitative Differentiation of 2-Azidocyclohexanone from Ring-Size Analogs and Diazo Counterparts


Flash Vacuum Pyrolysis Product Distribution: Divergent Pathways for 6-Membered Ring Versus 5- and 7-Membered Analogs

Under flash vacuum pyrolysis (FVP) conditions, 2-azidocyclohexanone yields a product mixture comprising a condensed dimer (6), a ring-expanded product (7), and 2-methylpyridine (8). In contrast, 2-azidocyclopentanone (five-membered) and 2-azidocycloheptanone (seven-membered) produce only ring-expanded products (12) and (13), respectively, as their main products without dimer or methylpyridine formation [1].

pyrolysis heterocycle synthesis ring expansion

Photolysis Product Identity: 2-Iminocyclohexanone Formation Versus Carbene-Derived Pathways

Irradiation of 2-azidocyclohexanone in hexane yields 2-iminocyclohexanone, assigned on the basis of its IR characteristics [1]. This nitrene-mediated pathway differs fundamentally from that of 2-diazocyclohexanone, which acts as a nucleophile (Mayr N parameter = 3.44, sN = 0.83 in dichloromethane) and undergoes carbene generation upon nitrogen loss [2].

photochemistry nitrene imine

Thermal Lability During Purification: Stronger Decomposition Compared to Primary Azides

During purification by reduced-pressure distillation, 2-azidocyclohexanone exhibits stronger decomposition than primary azides. While some azido ketones can be distilled with only minor decomposition, 2-azidocyclohexanone, along with tertiary azides, undergoes significant thermal degradation under these conditions [1].

thermal stability purification distillation

Validated Research and Industrial Application Scenarios for 2-Azidocyclohexanone


Synthesis of Condensed Dimers and 2-Methylpyridine Scaffolds via Flash Vacuum Pyrolysis

Based on the divergent FVP product distribution (Evidence Item 1), 2-azidocyclohexanone is the appropriate substrate for generating condensed dimer (6) and 2-methylpyridine (8) scaffolds. The five- and seven-membered ring analogs do not yield these products, making 2-azidocyclohexanone the necessary choice for synthetic routes targeting these specific heterocyclic frameworks [1].

Photochemical Generation of 2-Iminocyclohexanone for Imine-Based Synthetic Sequences

Researchers requiring 2-iminocyclohexanone as a reactive intermediate should employ 2-azidocyclohexanone and UV irradiation in hexane, as documented in Evidence Item 2. The diazo analog 2-diazocyclohexanone follows a carbene pathway and will not provide the imine product [1][2].

Click Chemistry Applications Requiring Cyclohexanone-Derived 1,2,3-Triazoles

As an α-azido ketone, 2-azidocyclohexanone is validated for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazole derivatives. This application is well-established for α-azido ketones broadly, and the cyclohexanone scaffold imparts specific steric and electronic properties to the resulting triazole products [3].

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